molecular formula C25H34O6 B13908984 Pregn-4-ene-3,11,20-trione, 21-hydroxy-17-(1-oxobutoxy)-

Pregn-4-ene-3,11,20-trione, 21-hydroxy-17-(1-oxobutoxy)-

Cat. No.: B13908984
M. Wt: 430.5 g/mol
InChI Key: ITUCFIPQFMQBLT-PNOCSVDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pregn-4-ene-3,11,20-trione, 21-hydroxy-17-(1-oxobutoxy)- is a synthetic steroid compound. It is structurally related to cortisone and other corticosteroids, which are hormones produced by the adrenal cortex. These compounds are known for their anti-inflammatory and immunosuppressive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregn-4-ene-3,11,20-trione, 21-hydroxy-17-(1-oxobutoxy)- involves multiple steps, starting from simpler steroid precursors. The process typically includes hydroxylation, oxidation, and esterification reactions. Specific reagents and catalysts are used to achieve the desired functional groups at specific positions on the steroid backbone.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process is carefully controlled to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Pregn-4-ene-3,11,20-trione, 21-hydroxy-17-(1-oxobutoxy)- undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Conversion of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized for each specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at position 21 can yield a ketone, while reduction of the ketone at position 20 can yield a hydroxyl group.

Scientific Research Applications

Pregn-4-ene-3,11,20-trione, 21-hydroxy-17-(1-oxobutoxy)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other steroid compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.

    Industry: Used in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of Pregn-4-ene-3,11,20-trione, 21-hydroxy-17-(1-oxobutoxy)- involves binding to specific receptors in the body, such as glucocorticoid receptors. This binding alters the expression of target genes, leading to anti-inflammatory and immunosuppressive effects. The compound also affects various signaling pathways involved in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

    Cortisone: Another corticosteroid with similar anti-inflammatory properties.

    Hydrocortisone: A corticosteroid used to treat inflammation and allergic reactions.

    Prednisone: A synthetic corticosteroid with potent anti-inflammatory effects.

Uniqueness

Pregn-4-ene-3,11,20-trione, 21-hydroxy-17-(1-oxobutoxy)- is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ester group at position 17 enhances its stability and bioavailability compared to other corticosteroids.

Properties

Molecular Formula

C25H34O6

Molecular Weight

430.5 g/mol

IUPAC Name

[(8S,9S,10R,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] butanoate

InChI

InChI=1S/C25H34O6/c1-4-5-21(30)31-25(20(29)14-26)11-9-18-17-7-6-15-12-16(27)8-10-23(15,2)22(17)19(28)13-24(18,25)3/h12,17-18,22,26H,4-11,13-14H2,1-3H3/t17-,18-,22+,23-,24-,25-/m0/s1

InChI Key

ITUCFIPQFMQBLT-PNOCSVDBSA-N

Isomeric SMILES

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)CO

Canonical SMILES

CCCC(=O)OC1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)C(=O)CO

Origin of Product

United States

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